6,7-dimethoxy-4-{octahydrocyclopenta[c]pyrrol-2-yl}quinazoline
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Overview
Description
6,7-dimethoxy-4-{octahydrocyclopenta[c]pyrrol-2-yl}quinazoline is a quinazoline derivative known for its significant biological activities. Quinazoline derivatives belong to the class of N-containing heterocyclic compounds and have been extensively studied due to their wide range of biopharmaceutical applications .
Mechanism of Action
Target of Action
It is known that quinazoline derivatives have been evaluated for their antiproliferative activities against human cancer cell lines .
Mode of Action
It is known that quinazoline derivatives have been used in the design of kinase inhibitors . Kinase inhibitors work by blocking the action of kinases, which are enzymes that add a phosphate group to other proteins in cells. This can affect many cellular processes and signaling pathways.
Result of Action
It is known that quinazoline derivatives have shown potent antiproliferative activity against certain cancer cell lines .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of quinazoline derivatives, including 6,7-dimethoxy-4-{octahydrocyclopenta[c]pyrrol-2-yl}quinazoline, can be achieved through various methods. Some common synthetic routes include:
Aza-reaction: This involves the coupling of imine and electron-rich alkene, such as in the Povarov imino-Diels-Alder reaction.
Microwave-assisted reaction: This method uses microwave irradiation to accelerate chemical reactions, leading to higher yields and shorter reaction times.
Metal-mediated reaction: Transition metals like palladium or copper are used as catalysts to facilitate the formation of quinazoline derivatives.
Ultrasound-promoted reaction: Ultrasonic waves are used to enhance reaction rates and yields.
Phase-transfer catalysis reaction: This method involves the use of phase-transfer catalysts to transfer reactants between immiscible phases, improving reaction efficiency.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized versions of the above methods. The choice of method depends on factors such as cost, yield, and environmental impact.
Chemical Reactions Analysis
Types of Reactions
6,7-dimethoxy-4-{octahydrocyclopenta[c]pyrrol-2-yl}quinazoline undergoes various chemical reactions, including:
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles like amines or thiols, and electrophiles like alkyl halides, under various conditions depending on the desired product.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction may produce quinazoline derivatives with reduced functional groups .
Scientific Research Applications
6,7-dimethoxy-4-{octahydrocyclopenta[c]pyrrol-2-yl}quinazoline has numerous scientific research applications, including:
Comparison with Similar Compounds
Similar Compounds
4-hydroxy-2-quinolones: These compounds share a similar quinazoline core structure and exhibit various biological activities.
6,7-dimethoxy-4-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)quinazoline: A closely related compound with similar structural features.
Uniqueness
6,7-dimethoxy-4-{octahydrocyclopenta[c]pyrrol-2-yl}quinazoline is unique due to its specific substitution pattern and the resulting biological activities. Its distinct structure allows for unique interactions with molecular targets, making it a valuable compound for research and development .
Properties
IUPAC Name |
4-(3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl)-6,7-dimethoxyquinazoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2/c1-21-15-6-13-14(7-16(15)22-2)18-10-19-17(13)20-8-11-4-3-5-12(11)9-20/h6-7,10-12H,3-5,8-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLEJDYHZMKCIQM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=NC=N2)N3CC4CCCC4C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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